molecular formula C18H16N2O6 B1616492 Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate CAS No. 39479-71-5

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate

Cat. No.: B1616492
CAS No.: 39479-71-5
M. Wt: 356.3 g/mol
InChI Key: PMZGJTQGPUEOKK-UHFFFAOYSA-N
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Description

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is a derivative of 1,10-phenanthroline, a heterocyclic compound that has been widely studied for its coordination chemistry and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate typically involves the esterification of 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes or disrupt metal ion homeostasis in biological systems. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and utilization .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dihydroxy-1,10-phenanthroline: A precursor to the diethyl ester derivative.

    4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of hydroxyl groups.

    4,7-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of hydroxyl groups

Uniqueness

Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is unique due to its ester functional groups, which enhance its solubility and reactivity compared to its parent compound, 4,7-dihydroxy-1,10-phenanthroline. This makes it more versatile for various applications in research and industry .

Properties

IUPAC Name

diethyl 4,7-dioxo-1,10-dihydro-1,10-phenanthroline-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-3-25-17(23)11-7-19-13-9(15(11)21)5-6-10-14(13)20-8-12(16(10)22)18(24)26-4-2/h5-8H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGJTQGPUEOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068176
Record name 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39479-71-5
Record name 3,8-Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39479-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039479715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, 3,8-diethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline-3,8-dicarboxylic acid, 4,7-dihydroxy-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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